molecular formula C12H18IN3O2 B7951579 Ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate

Ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate

Cat. No.: B7951579
M. Wt: 363.19 g/mol
InChI Key: DWXLMKYNGJPJNT-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate (CAS 1427021-55-3) is a high-purity chemical building block with the molecular formula C12H18IN3O2 and a molecular weight of 363.199 g/mol . This compound features a 1-cyclohexyl substituent and a reactive iodine atom at the 4-position of the pyrazole core, making it a versatile intermediate for various research applications, particularly in medicinal chemistry. Its structure is closely related to other Ethyl 5-amino-4-iodopyrazole-3-carboxylate derivatives, which are key precursors in the synthesis of more complex heterocyclic systems . Research on similar ethyl 5-aminopyrazole carboxylate scaffolds has demonstrated significant pharmacological potential, including notable analgesic and anti-inflammatory activities in preclinical models, suggesting the value of this core structure in the development of new therapeutic agents . As a specialized research chemical, it is ideal for constructing compound libraries, exploring structure-activity relationships, and developing targeted bioactive molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN3O2/c1-2-18-12(17)10-9(13)11(14)16(15-10)8-6-4-3-5-7-8/h8H,2-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXLMKYNGJPJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1I)N)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by functionalization to introduce the amino, cyclohexyl, and iodide groups.

    Formation of the Pyrazole Core: The initial step often involves the cyclization of a 1,3-diketone with hydrazine or its derivatives to form the pyrazole ring.

    Introduction of the Iodine Atom: The iodination can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions.

    Amino Group Addition: The amino group is typically introduced via nucleophilic substitution reactions.

    Cyclohexyl Group Addition: The cyclohexyl group can be introduced through alkylation reactions using cyclohexyl halides.

    Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The iodine atom is a good leaving group, making the compound amenable to various substitution reactions, such as nucleophilic aromatic substitution.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are often employed in substitution reactions.

    Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions are used for ester hydrolysis.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Deiodinated products or other substituted derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate has been investigated for its potential therapeutic effects. The compound's structure suggests that it may interact with various biological targets, making it a candidate for the development of pharmaceuticals.

Case Study: Lysophosphatidic Acid Receptor Ligands

A notable application of this compound is its use as a ligand for lysophosphatidic acid receptors, which are implicated in various physiological processes and diseases. Research has shown that derivatives of this compound can function as effective modulators of these receptors, potentially leading to new treatments for conditions such as cancer and fibrosis .

Catalytic Applications

The compound has also been utilized in catalytic processes, particularly in carbonylation reactions. The ability of this compound to act as a substrate in palladium-catalyzed reactions highlights its utility in organic synthesis.

Table 1: Summary of Catalytic Reactions Involving this compound

Reaction TypeCatalyst UsedYield (%)References
AlkoxycarbonylationPd/C99
AminocarbonylationPd(OAc)298
C–N Cross-CouplingVarious Pd catalysts70–91

The compound has shown promising results when used in various catalytic reactions, demonstrating high yields and selectivity. This makes it a valuable component in synthetic organic chemistry.

Synthesis of Biologically Active Molecules

The synthesis of derivatives from this compound has been linked to the creation of biologically active compounds. For example, the carbonylation of aryl iodides using this compound has yielded products with potential pharmaceutical applications .

Case Study: Development of Antitumor Agents

Research indicates that compounds derived from this compound exhibit antitumor activity. These findings suggest that further exploration could lead to the development of new cancer therapies based on this scaffold .

Environmental and Economic Implications

The use of this compound in heterogeneous catalysis also presents environmental benefits. The ability to recycle catalysts effectively reduces waste and lowers costs associated with chemical production .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The iodine atom and amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The cyclohexyl ring provides hydrophobic interactions, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares substituents, molecular weights, and key properties of ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate with analogs from the evidence:

Compound Name Position 1 Substituent Position 4 Substituent Position 5 Substituent Molecular Weight Key Properties/Applications
This compound (Target) Cyclohexyl Iodo Amino ~352.2* High lipophilicity; potential halogen bonding
Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate p-Tolyl Cyano Amino ~286.3 Enhanced electronic effects via cyano group
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate 6-Chloropyridazinyl - Amino ~281.7 Heteroaromatic interaction; possible bioactivity
Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate - - Amino 292.29 Isoxazole core; methoxy groups for solubility
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate - Methyl Amino 170.17 Compact structure; potential enzyme inhibition
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate 3-Chlorophenyl - Amino ~269.7 Aromatic chlorination for stability

*Estimated based on substituent contributions.

Key Observations:
  • Iodo vs.
  • Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group (target) introduces steric bulk and aliphatic hydrophobicity, contrasting with aromatic substituents (e.g., p-tolyl in or chlorophenyl in ), which may favor π-π stacking interactions .
  • Ethyl Carboxylate Consistency : The ethyl carboxylate group at position 3 (pyrazole) or 4/5 (isoxazole) is a common feature, aiding solubility and serving as a synthetic handle for further derivatization .

Biological Activity

Ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound belongs to the pyrazole family, which has been recognized for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the amino group and the iodine atom in its structure enhances its reactivity and biological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as p38 MAP kinase, which is crucial for cytokine production and cell proliferation .
  • Receptor Interaction : It potentially interacts with various receptors, modulating signaling pathways that lead to therapeutic effects .
  • Electrophilic Reactions : The iodine atom in the structure allows for electrophilic interactions, which can lead to the formation of more complex biologically active derivatives .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the pyrazole ring significantly influence biological activity. Key findings include:

  • Substituent Effects : The introduction of different substituents on the pyrazole ring alters binding affinity and selectivity towards target enzymes and receptors.
  • Cyclohexyl Group Influence : The cyclohexyl moiety contributes to lipophilicity, enhancing membrane permeability and bioavailability .

Biological Activity Data

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of p38 MAP kinase
AnticancerPotent growth inhibition in cancer cell lines
AntimicrobialEffective against specific bacterial strainsNot specified

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that derivatives of 5-amino-pyrazoles exhibited significant inhibition of inflammatory markers in vitro. This compound showed promising results in reducing TNF-alpha levels in macrophage cultures .
  • Anticancer Potential : In a series of experiments involving human tumor cell lines (MCF-7 for breast cancer and NCI-H460 for lung cancer), this compound exhibited IC50 values indicating potent cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapy .
  • Synthetic Pathways : Various synthetic routes have been explored for the preparation of this compound, highlighting its versatility and potential for modification to enhance biological activity. Studies focused on optimizing reaction conditions to achieve higher yields and purities of biologically active derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s pyrazole core can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For iodine incorporation, direct electrophilic iodination using iodine monochloride (ICl) in acetic acid under reflux is common. Sodium acetate is often used as a base to neutralize liberated HCl, improving reaction efficiency . Key variables include temperature (80–100°C), solvent polarity (e.g., DMF or acetic acid), and stoichiometric ratios of iodine sources. Post-synthesis, recrystallization from DMF/acetic acid mixtures enhances purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound, and what are critical spectral markers?

  • Methodological Answer :

  • ¹H NMR : The cyclohexyl group appears as a multiplet (δ 1.2–2.1 ppm), while the ethyl ester shows a triplet (δ 1.3 ppm) and quartet (δ 4.2 ppm). The amino group (NH₂) resonates at δ 5.5–6.0 ppm if free, but may broaden due to hydrogen bonding .
  • ¹³C NMR : The iodine atom’s electronegativity deshields the adjacent C4 pyrazole carbon, shifting it to δ 110–120 ppm. The carbonyl (C=O) appears at δ 160–170 ppm .
  • IR : Strong absorption at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (NH₂ stretching) confirms functional groups .

Advanced Research Questions

Q. What strategies resolve crystallographic phase problems for X-ray structure determination of iodine-containing pyrazoles?

  • Methodological Answer : The heavy iodine atom (Z=53) enables single-wavelength anomalous dispersion (SAD) using SHELXD or SHELXE. SHELX programs are robust for initial phasing due to iodine’s strong anomalous signal, even with partial occupancy or disorder. WinGX/ORTEP can visualize anisotropic displacement parameters, critical for modeling iodine’s large thermal motion . For twinned crystals, SHELXL’s TWIN/BASF commands refine twin laws .

Q. How does the iodine substituent influence electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : The C4-iodo group acts as a directing site for Suzuki-Miyaura or Ullmann couplings. DFT calculations (e.g., Gaussian09) show iodine’s σ-withdrawing effect lowers electron density at C5, favoring nucleophilic aromatic substitution. However, steric hindrance from the cyclohexyl group may slow kinetics. Experimental validation via Hammett plots (ρ ≈ +1.2 for electron-deficient aryl partners) quantifies electronic effects .

Q. What computational methods predict the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : COSMO-RS (Conductor-like Screening Model) simulations estimate solubility in polar aprotic solvents (e.g., DMSO > DMF > ethanol). pKa prediction tools (MarvinSketch) suggest the amino group (pKa ~4.5) protonates under acidic conditions, enhancing aqueous solubility. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products (e.g., deiodinated analogs) .

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer : GIAO (Gauge-Including Atomic Orbital) calculations (B3LYP/6-311+G(d,p)) predict shifts but may diverge due to solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or conformational flexibility. Dynamic NMR experiments (variable-temperature ¹H NMR) identify rotamers of the cyclohexyl group, which averaging can mask true shifts. Referencing to TMS and using explicit solvent models in Gaussian improve accuracy .

Specialized Methodological Considerations

Q. What precautions mitigate hygroscopicity during storage of amino-pyrazole derivatives?

  • Methodological Answer : Store under inert gas (Ar/N₂) in sealed, desiccated containers at 2–8°C. For long-term stability, lyophilization from tert-butanol/water mixtures reduces water content. Karl Fischer titration monitors residual moisture (<0.1% w/w) .

Q. How to design SAR studies for bioactivity optimization without commercial databases?

  • Methodological Answer : Fragment-based screening via X-ray co-crystallography identifies binding motifs. For example, replacing iodine with Br/Cl (isosteric substitution) or modifying the cyclohexyl group’s stereochemistry (cis vs. trans) can be systematically tested. Biological assays (e.g., enzyme inhibition IC₅₀) paired with QSAR models (Random Forest or PLS regression) prioritize synthetic targets .

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